
Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5acrylate (approx. 20 ppm monoethyl ether hydroquinone) is a deuterated form of ethyl acrylate, an organic compound with the formula CH2=CHCO2CH2CH3. It is the ethyl ester of acrylic acid and is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a clear, colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers, resins, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-d5acrylate can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion. Another method involves the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol in the presence of a catalyst to produce ethyl acrylate .
Industrial Production Methods
In industrial settings, ethyl acrylate is produced by the oxidation of propylene to acrylic acid, followed by esterification with ethanol. The process is optimized for high yield and purity, and inhibitors such as hydroquinone or phenothiazine are added to prevent polymerization during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d5acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(ethyl acrylate) and copolymers with other monomers.
Transesterification: It can react with higher alcohols to form homologous alkyl acrylates.
Addition Reactions: The double bond in ethyl acrylate can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Addition Reactions: Typically involve reagents like hydrogen bromide or bromine under mild conditions.
Major Products
Poly(ethyl acrylate): A flexible polymer used in adhesives and coatings.
Higher Alkyl Acrylates: Used in specialty applications like pressure-sensitive adhesives and automotive coatings.
Aplicaciones Científicas De Investigación
Ethyl-d5acrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the study of enzyme-catalyzed reactions involving acrylate esters.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of paints, textiles, and non-woven fibers.
Mecanismo De Acción
The mechanism of action of ethyl-d5acrylate involves its ability to undergo polymerization and addition reactions. The vinyl group in the molecule is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and other derivatives. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acrylate: The non-deuterated form, widely used in industrial applications.
Methyl Acrylate: Similar structure but with a methyl group instead of an ethyl group.
Butyl Acrylate: Contains a butyl group, used in the production of flexible polymers.
Uniqueness
Ethyl-d5acrylate is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetics through isotopic labeling studies. This makes it valuable in research applications where understanding the detailed behavior of acrylate esters is crucial .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
105.15 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3/i2D3,4D2 |
Clave InChI |
JIGUQPWFLRLWPJ-PVGOWFQYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=C |
SMILES canónico |
CCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


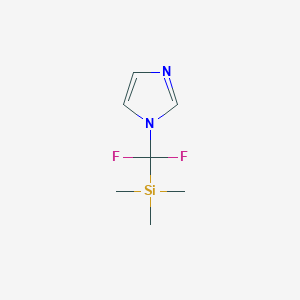
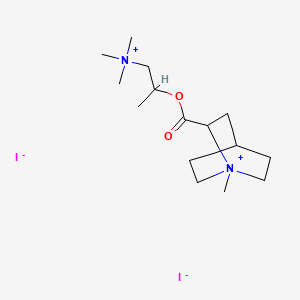

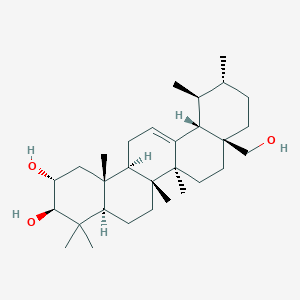

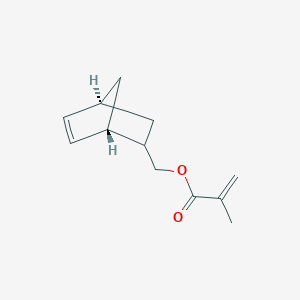
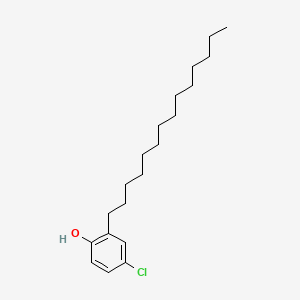
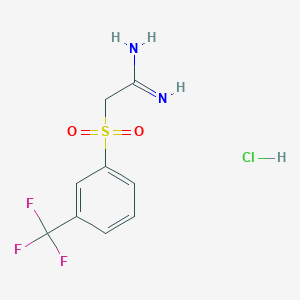
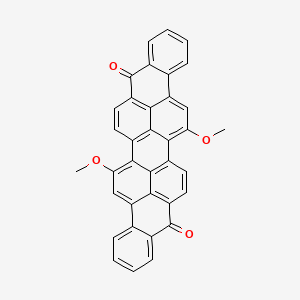
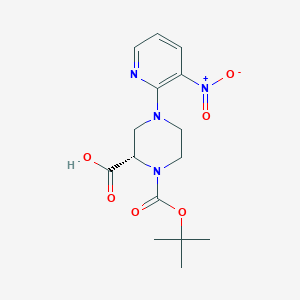
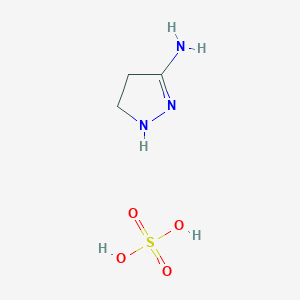
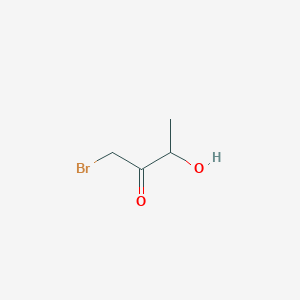
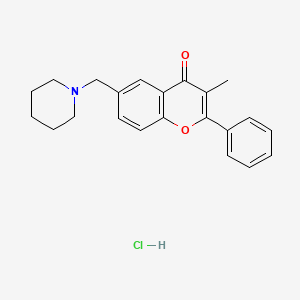
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
